Complestatin A

Antimicrobial Resistance Glycopeptide Antibiotics Peptidoglycan Remodeling

Complestatin A (chloropeptin II) is a heterodetic cyclic peptide isolated from Streptomyces lavendulae and Streptomyces sp. WK-3419.

Molecular Formula C61H45Cl6N7O16
Molecular Weight 1344.8 g/mol
Cat. No. B1257996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplestatin A
Synonymsneuroprotectin A
Molecular FormulaC61H45Cl6N7O16
Molecular Weight1344.8 g/mol
Structural Identifiers
SMILESCN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N6)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C61H45Cl6N7O16/c1-74-43(56(83)73-48(61(88)89)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)90-44-21-26-13-33(50(44)77)25-6-11-32-34(54(81)68-41(32)20-25)22-42(69-59(86)49(76)29-18-39(66)53(80)40(67)19-29)55(82)70-46(27-14-35(62)51(78)36(63)15-27)57(84)71-45(26)58(85)72-47(60(74)87)28-16-37(64)52(79)38(65)17-28/h2-11,13-21,34,42-43,45-48,75,77-80H,12,22H2,1H3,(H,68,81)(H,69,86)(H,70,82)(H,71,84)(H,72,85)(H,73,83)(H,88,89)/t34?,42-,43+,45-,46-,47-,48-/m1/s1
InChIKeyZFUGTFLRENMBAG-HYTWXIRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Complestatin A Procurement Guide: Polycyclic Glycopeptide Natural Product with Orthogonal Bioactivity Across Antimicrobial, Antiviral, and Neuroprotective Domains


Complestatin A (chloropeptin II) is a heterodetic cyclic peptide isolated from Streptomyces lavendulae and Streptomyces sp. WK-3419 [1]. It belongs to the vancomycin group of natural products, consisting of an α-ketoacyl hexapeptide backbone modified by oxidative phenolic couplings, halogenations, and a characteristic biaryl linkage incorporating a (R)-tryptophan indole moiety [2]. Complestatin A exhibits three distinct bioactivity domains: (1) antimicrobial activity via peptidoglycan binding and autolysin blockade [3], (2) antiviral activity via gp120-CD4 binding inhibition and HIV-1 integrase inhibition [4], and (3) neuroprotective activity via noncompetitive antagonism of NMDA and AMPA/kainate receptors [5].

Complestatin A vs. Generic Substitution: Why Structural Analogs Cannot Replicate the Multi-Target Functional Profile


Complestatin A cannot be substituted with generic glycopeptide antibiotics (e.g., vancomycin, teicoplanin) or simpler structural analogs due to fundamental differences in both molecular architecture and biological target engagement. Unlike classic glycopeptide antibiotics that bind the D-Ala-D-Ala terminus of lipid II to block cell wall synthesis [1], complestatin A binds directly to peptidoglycan and blocks autolysin-mediated cell wall remodeling—a completely orthogonal mechanism that confers activity against vancomycin-resistant strains [2]. Furthermore, the unique macrocyclic architecture featuring a biaryl-linked (R)-tryptophan indole moiety enables distinct pharmacological activities—including gp120-CD4 binding inhibition, HIV-1 integrase inhibition, and noncompetitive NMDA/AMPA receptor antagonism—that are entirely absent in vancomycin-class antibiotics and in simpler chloropeptin congeners that lack the requisite atropisomeric configuration or oxidative modifications [3][4].

Complestatin A Quantitative Differentiation Evidence: Direct Comparator Data Across Antimicrobial, Antiviral, and Neuroprotective Dimensions


Novel Autolysin-Blocking Antimicrobial Mechanism Distinct from Vancomycin-Class Cell Wall Synthesis Inhibitors

Complestatin A employs a unique antimicrobial mechanism—direct binding to peptidoglycan and blockade of autolysin-mediated cell wall remodeling—that is functionally distinct from vancomycin and teicoplanin, which inhibit cell wall synthesis via D-Ala-D-Ala binding [1]. Complestatin A demonstrated in vivo efficacy in a mouse MRSA skin infection model, achieving significant reduction in bacterial burden [2]. Furthermore, complestatin A and its congener corbomycin exhibited low levels of resistance development, a critical differentiation parameter for antimicrobial stewardship [3].

Antimicrobial Resistance Glycopeptide Antibiotics Peptidoglycan Remodeling MRSA Autolysin Inhibition

Dual-Target Anti-HIV Activity: gp120-CD4 Binding Inhibition and HIV-1 Integrase Inhibition in a Single Molecular Entity

Complestatin A (chloropeptin II) inhibits gp120-CD4 binding with an IC50 of 2.0 μM, compared to chloropeptin I which shows moderately higher potency at IC50 = 1.3 μM [1]. In functional antiviral assays, complestatin A protects MT-4 cells from HIV-induced cytopathic effect (EC50 = 1.7 μM) and inhibits syncytium formation in co-cultured HIV-1-infected and uninfected MOLT-4 cells (IC50 = 1.1 μM) [2]. Notably, complestatin A also inhibits HIV-1 integrase in coupled 3′-end processing/strand transfer assays (IC50 = 200 nM) and strand transfer alone (IC50 = 4 μM) [3]—a second anti-HIV mechanism absent in chloropeptin I and most gp120-CD4 antagonists.

HIV Entry Inhibitors gp120-CD4 Antagonists Integrase Inhibitors Antiviral Discovery Syncytium Formation

Noncompetitive NMDA and AMPA/Kainate Receptor Antagonism with Superior Neuroprotective Efficacy and Reduced Intrinsic Neurotoxicity vs. MK-801/CNQX

Complestatin A at 3 μM blocks NMDA (20 μM)- and kainate (40 μM)-induced neuronal swelling in cultured cortical neurons [1]. Complestatin A protected cortical neurons from prolonged oxygen-glucose deprivation more effectively than combined treatment with MK-801 (noncompetitive NMDA antagonist) plus CNQX (competitive AMPA/kainate antagonist) [2]. Critically, continuous exposure to combined MK-801 and CNQX produced neurotoxicity within 1–2 days, whereas prolonged complestatin A exposure produced little neuronal loss [3]. In a transient retinal ischemia model, complestatin A dose-dependently prevented neuronal death in the inner nuclear and ganglion cell layers [4].

Excitotoxicity Neuroprotection Ischemic Stroke NMDA Antagonist Glutamate Receptor

Inhibition of Complement Alternative Pathway: Differentiated IC50 Profile vs. Chloropeptin I

Complestatin A was first disclosed in 1980 as an inhibitor of the alternative pathway of human complement [1]. The compound antagonizes formation of the C4b,2b complex in the complement cascade, a pharmacologically relevant protein-protein interaction [2]. In direct comparative assays, complestatin A inhibits the alternative complement pathway with an IC50 of 2.0 μM, whereas chloropeptin I exhibits a 4-fold higher potency with an IC50 of 0.5 μM [3].

Complement Cascade Alternative Pathway Immunomodulation C4b,2b Complex Protein-Protein Interaction Inhibitor

VraSR-Dependent Susceptibility: Genetic Determinant Differentiating Response in Staphylococcus aureus vs. Other Glycopeptides

Complestatin A susceptibility in Staphylococcus aureus is specifically controlled by the VraSR two-component system—the only one among 16 S. aureus TCSs that modulates response to complestatin and corbomycin [1]. Deletion of vraSR increased bacterial susceptibility to complestatin, whereas deletion of spdC or sagB (encoding membrane scaffold protein and peptidoglycan-cleaving enzyme, respectively) in the wild-type strain increased resistance to complestatin [2]. Resistant mutants exhibited significantly elevated relative amounts of peptidoglycan and increased total degree of peptidoglycan cross-linkage compared to wild-type strains [3].

Two-Component System Antimicrobial Resistance VraSR Staphylococcus aureus Peptidoglycan Cross-Linking

Complestatin A High-Value Application Scenarios: Evidence-Driven Research Use Cases for Procurement Decision-Making


Antimicrobial Resistance Research: Mechanistic Studies of Autolysin Inhibition and Peptidoglycan Remodeling Blockade

Complestatin A serves as a critical tool compound for investigating autolysin-mediated peptidoglycan remodeling pathways in Gram-positive bacteria, including MRSA [1]. Its unique mechanism—direct peptidoglycan binding and blockade of autolysins—enables researchers to dissect cell wall dynamics orthogonal to traditional transglycosylation/transpeptidation inhibitors like vancomycin. This is particularly valuable for studies requiring compounds with low resistance development profiles and distinct genetic susceptibility determinants (VraSR TCS dependency) [2].

HIV Polypharmacology Research: Dual Entry-Integration Inhibition from a Single Molecular Scaffold

Complestatin A uniquely provides both gp120-CD4 binding inhibition (IC50 = 2.0 μM) and HIV-1 integrase inhibition (coupled assay IC50 = 200 nM) within a single molecular entity [3][4]. This dual-target profile supports polypharmacology research applications where simultaneous blockade of viral entry and integration is desired. Complestatin A is the preferred compound for such studies over chloropeptin I, which lacks integrase inhibitory activity, and over vancomycin-class compounds, which lack antiviral activity entirely.

Ischemia-Reperfusion and Excitotoxicity Research: Non-Neurotoxic Broad-Spectrum Glutamate Receptor Antagonism

Complestatin A is a preferred tool compound for investigating excitotoxic neuronal death in ischemia-reperfusion models, given its demonstrated efficacy in both oxygen-glucose deprivation assays (cortical neurons) and transient retinal ischemia models [5]. Critically, complestatin A avoids the intrinsic neurotoxicity observed with traditional NMDA/AMPA antagonists such as MK-801 and CNQX upon prolonged exposure—a key safety differentiator for chronic or repeated-dosing experimental paradigms [6].

Complement Cascade Research: Alternative Pathway Inhibition with Defined IC50 and Biosynthetic Tractability

Complestatin A inhibits the alternative complement pathway (IC50 = 2.0 μM) via antagonism of C4b,2b complex formation [7]. Its fully elucidated biosynthetic gene cluster (ca. 50 kb, 16 ORFs) enables heterologous expression in Streptomyces lividans and genetic engineering for analog generation [8][9]. This makes complestatin A a valuable scaffold for complement-related drug discovery programs requiring tractable production systems and defined structure-activity relationships.

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